molecular formula C16H10N2O6S3 B11646322 2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate

2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate

Cat. No.: B11646322
M. Wt: 422.5 g/mol
InChI Key: ZASGFBMVJZMFGS-LCYFTJDESA-N
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Description

2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2-NITROBENZENE-1-SULFONATE is a complex organic compound that features a thiazolidine ring, a phenyl group, and a nitrobenzene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2-NITROBENZENE-1-SULFONATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2-NITROBENZENE-1-SULFONATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2-NITROBENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and nitrobenzene sulfonates. These compounds share structural similarities but may differ in their specific functional groups and overall properties .

Uniqueness

What sets 2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2-NITROBENZENE-1-SULFONATE apart is its unique combination of a thiazolidine ring and a nitrobenzene sulfonate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H10N2O6S3

Molecular Weight

422.5 g/mol

IUPAC Name

[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate

InChI

InChI=1S/C16H10N2O6S3/c19-15-13(26-16(25)17-15)9-10-5-1-3-7-12(10)24-27(22,23)14-8-4-2-6-11(14)18(20)21/h1-9H,(H,17,19,25)/b13-9-

InChI Key

ZASGFBMVJZMFGS-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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